molecular formula C5H5FSi B14320080 1-Fluorosiline CAS No. 110851-72-4

1-Fluorosiline

Cat. No.: B14320080
CAS No.: 110851-72-4
M. Wt: 112.18 g/mol
InChI Key: LUHFFTDAZCIHNR-UHFFFAOYSA-N
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Description

1-Fluorosiline is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a fluorine atom bonded to a silicon atom. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.

Preparation Methods

1-Fluorosiline can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrafluoride with hydrogen gas. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained: [ \text{SiF}_4 + \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2\text{HF} ]

Another method involves the fluorination of dichlorosilane using antimony trifluoride: [ 3\text{SiH}_2\text{Cl}_2 + 2\text{SbF}_3 \rightarrow 3\text{SiH}_2\text{F}_2 + 2\text{SbCl}_3 ]

These reactions are typically conducted in a controlled environment to prevent unwanted side reactions and to ensure high yields of this compound .

Chemical Reactions Analysis

1-Fluorosiline undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form silicon dioxide and hydrogen fluoride.

    Reduction: It can be reduced to form silane and hydrogen fluoride.

    Substitution: The fluorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Fluorosiline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Fluorosiline involves its interaction with various molecular targets. The fluorine atom in this compound is highly electronegative, which makes the compound reactive towards nucleophiles. This reactivity allows this compound to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The specific pathways and molecular targets involved depend on the context in which this compound is used .

Comparison with Similar Compounds

1-Fluorosiline can be compared with other similar compounds, such as difluorosilane and trifluorosilane. These compounds share similar structural features but differ in the number of fluorine atoms bonded to the silicon atom. For example:

    Difluorosilane (SiH2F2): Contains two fluorine atoms bonded to silicon.

    Trifluorosilane (SiHF3): Contains three fluorine atoms bonded to silicon.

The unique aspect of this compound is its single fluorine atom, which imparts distinct reactivity and properties compared to its difluoro and trifluoro counterparts .

Properties

CAS No.

110851-72-4

Molecular Formula

C5H5FSi

Molecular Weight

112.18 g/mol

IUPAC Name

1-fluorosiline

InChI

InChI=1S/C5H5FSi/c6-7-4-2-1-3-5-7/h1-5H

InChI Key

LUHFFTDAZCIHNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[Si](C=C1)F

Origin of Product

United States

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